

# A Technical Guide to YSK12-C4 for Advanced Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

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# **Executive Summary**

The delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), represents a transformative approach in modern medicine. The primary challenge remains the safe and efficient transport of these macromolecules into target cells. Ionizable cationic lipids have emerged as a cornerstone of lipid nanoparticle (LNP) technology, the most clinically advanced non-viral delivery system. This whitepaper provides a comprehensive technical overview of YSK12-C4, a potent ionizable cationic lipid, for the formulation of nucleic acid delivery systems. We will delve into its structure, mechanism of action, formulation protocols, and performance characteristics, offering a detailed guide for researchers in the field.

### Introduction to YSK12-C4

YSK12-C4 is an ionizable cationic lipid specifically designed for enhanced cellular delivery of nucleic acids, particularly siRNA, via multifunctional envelope-type nanodevices (MENDs).[1] Its structure is optimized to facilitate two critical steps in the delivery process: efficient uptake into the cell and subsequent escape from the endosome to release the nucleic acid cargo into the cytoplasm.[1] Composed of an ionizable head group and unsaturated hydrophobic tails, YSK12-C4 is a key component in LNP formulations that are neutral at physiological pH but become positively charged in the acidic environment of the endosome, a crucial feature for minimizing toxicity while maximizing delivery efficiency.[2]



#### Chemical Structure and Properties:

• IUPAC Name: (6Z,9Z,28Z,31Z)-19-(4-(dimethylamino)butyl)heptatriaconta-6,9,28,31-tetraen-19-ol

• CAS Number: 1829511-70-7[3]

Chemical Formula: C43H81NO[3]

Molecular Weight: 628.11 g/mol [1]

The YSK12-C4 molecule can be conceptually divided into three sections: an ionizable dimethylamino head group, and two hydrophobic tails (distal and proximal).[2] The presence of unsaturated carbon chains in its structure is a key design feature that promotes the disruption of the endosomal membrane.[1]

# Mechanism of Action: The pH-Responsive Delivery Pathway

The efficacy of YSK12-C4-containing LNPs hinges on their pH-responsive nature. This mechanism ensures that the nucleic acid cargo is protected during circulation and released only after cellular uptake into the endosomal pathway.

- Nucleic Acid Encapsulation: During LNP formulation, lipids are mixed with the nucleic acid payload in an acidic aqueous buffer (pH ~4.0).[4] At this low pH, the tertiary amine head group of YSK12-C4 becomes protonated (positively charged). This positive charge enables strong electrostatic interactions with the negatively charged phosphate backbone of siRNA or mRNA, driving the encapsulation of the nucleic acid into the core of the newly forming nanoparticle.[5]
- Systemic Circulation: After formulation and buffer exchange to a physiological pH of ~7.4, the YSK12-C4 lipid becomes deprotonated and is near-neutral in charge.[2][6] This neutrality is critical for in vivo applications as it reduces cytotoxicity and minimizes nonspecific interactions with blood components, thereby increasing circulation time and stability.[6]
- Cellular Uptake and Endosomal Escape: The LNPs are internalized by target cells through endocytosis.[7] Inside the cell, the endosome matures, and its internal pH gradually drops to

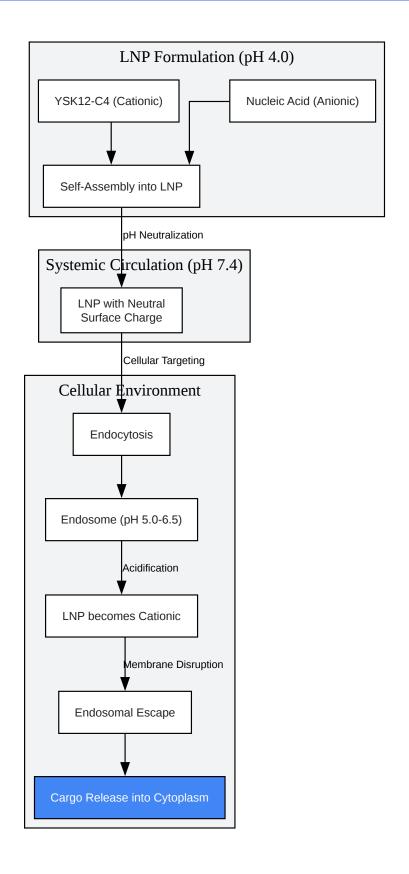






5.0-6.5.[2] In this acidic environment, YSK12-C4 is again protonated, regaining its positive charge. The now cationic LNPs interact electrostatically with the negatively charged lipids of the endosomal membrane.[2] This interaction, combined with the nonlamellar, wedge-like structure of lipids like YSK12-C4, disrupts the endosomal membrane's integrity, facilitating the release of the nucleic acid cargo into the cell's cytoplasm where it can exert its therapeutic effect.[1][2]





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YSK12-C4 LNP pH-Dependent Delivery Pathway



## **LNP Formulation and Characterization**

The creation of effective YSK12-C4 LNPs requires precise control over formulation and rigorous characterization of the resulting nanoparticles.

## **LNP Components**

A typical LNP formulation consists of four key lipid components:

- Ionizable Cationic Lipid: YSK12-C4, responsible for nucleic acid encapsulation and endosomal release.[1]
- Helper Phospholipid: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which aids in particle structure and stability.[5][8]
- Sterol: Cholesterol is included to fill packing defects in the lipid membrane, providing structural integrity and aiding in membrane fusion.[5][6]
- PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), which helps control particle size during formation and provides a hydrophilic shield to reduce aggregation and opsonization in vivo.[9][10]

## **Quantitative Data Summary**

The physicochemical properties and biological efficacy of YSK12-C4 LNPs are critical quality attributes. Data from various studies are summarized below.



Parameter	Typical Value	Method of Analysis	Significance	Reference
Biological Efficacy				
siRNA Silencing ED50	1.5 nM (in mouse DC15)	In vitro gene silencing assay	Potency of the formulation for gene knockdown	[1]
Gene Silencing Efficiency	> 90%	In vitro gene expression analysis	Overall effectiveness of nucleic acid delivery	[1]
Physicochemical Properties				
Particle Size (Diameter)	80 - 120 nm	Dynamic Light Scattering (DLS)	Affects biodistribution and cellular uptake	[8][11]
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)	Indicates homogeneity of particle size	[8][11]
Zeta Potential (at pH 7.4)	Near-neutral (~0 mV)	Electrophoretic Light Scattering (ELS)	Relates to stability in circulation and low toxicity	[8]
Encapsulation Efficiency	> 95%	RiboGreen Assay	Percentage of nucleic acid successfully loaded	[8][11]

# **Experimental Protocols**

Protocol 4.3.1: YSK12-C4 LNP Formulation via Microfluidic Mixing



This protocol describes a standard method for producing LNPs using a microfluidic device, which allows for rapid, reproducible mixing.[12][13]

#### Preparation of Solutions:

- Lipid Phase (Organic): Prepare a stock solution of YSK12-C4, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).
   The total lipid concentration will influence final particle size.[13]
- Nucleic Acid Phase (Aqueous): Dissolve the siRNA or mRNA in an acidic buffer, such as
   10 mM citrate buffer (pH 4.0), to a specific concentration.[9]

#### Microfluidic Mixing:

- Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
- Set the microfluidic mixing device (e.g., NanoAssemblr) to a specific total flow rate and a flow rate ratio (FRR) of aqueous to ethanol phase, typically 3:1.[4]
- Initiate pumping. The rapid mixing of the two streams causes a change in solvent polarity,
   triggering the self-assembly of lipids around the nucleic acid to form LNPs.[9]

#### Purification and Buffer Exchange:

- Collect the resulting LNP suspension.
- Dialyze the suspension against phosphate-buffered saline (PBS) at pH 7.4 for at least 2 hours (with buffer changes) or overnight using a dialysis cassette (e.g., 10 kDa MWCO).
   This step removes the ethanol and raises the pH, neutralizing the LNP surface charge.[13]

#### Sterilization and Storage:

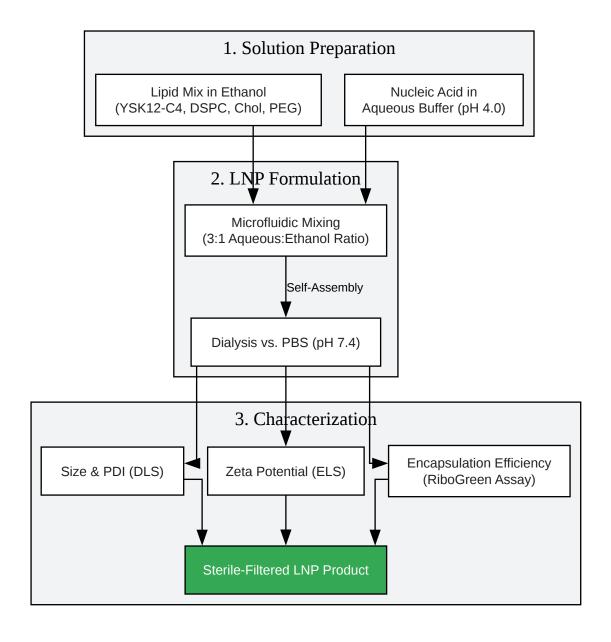
- $\circ$  Sterilize the final LNP formulation by passing it through a 0.22  $\mu m$  filter.
- Store at 4°C for short-term use (days to weeks) or -20°C for long-term storage.

#### Protocol 4.3.2: Characterization of YSK12-C4 LNPs



- · Size and PDI Measurement (DLS):
  - Dilute a small aliquot of the LNP suspension in 1x PBS (pH 7.4).
  - Analyze the sample using a Dynamic Light Scattering instrument (e.g., Zetasizer Nano ZS) to determine the Z-average diameter and Polydispersity Index (PDI).[7][12]
- Zeta Potential Measurement (ELS):
  - Dilute an aliquot of the LNP suspension in a low ionic strength buffer, such as 0.1x PBS, to accurately measure surface charge.[12]
  - Analyze using an Electrophoretic Light Scattering instrument to determine the zeta potential.
- Encapsulation Efficiency (EE) Measurement (RiboGreen Assay):
  - Prepare two sets of LNP samples.
  - To one set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release all encapsulated nucleic acids.[12]
  - To both sets (lysed and intact), add the RiboGreen reagent, which fluoresces upon binding to nucleic acids.
  - Measure the fluorescence intensity (FI) of both sets.
  - Calculate EE using the formula: EE (%) = (FI lysed FI intact) / FI lysed \* 100





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YSK12-C4 LNP Formulation & Characterization Workflow

# **Safety and Toxicological Profile**

A key advantage of ionizable lipids like YSK12-C4 is their improved safety profile compared to permanently cationic lipids.[2] Their near-neutral charge at physiological pH reduces the risk of cytotoxicity and immune responses.[2] However, the cytotoxicity of YSK12-C4 is dosedependent and has been observed in sensitive cell lines, such as the NK-92 natural killer cell line.[14] The toxicity is directly associated with the amount of YSK12-C4 in the formulation.[14]



To mitigate this, formulation strategies can be optimized. For instance, one study successfully reduced cytotoxicity by creating a core of siRNA complexed with a polycation (protamine).[14] This allowed for a reduction in the total amount of YSK12-C4 needed for effective encapsulation, leading to a more than two-fold increase in cell viability while maintaining the same gene silencing efficiency.[14] Therefore, careful optimization of the charge ratio (CR) between the ionizable lipid and the nucleic acid is crucial for balancing efficacy and safety.

## Conclusion

YSK12-C4 is a highly effective ionizable lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Its pH-responsive character is central to its mechanism, enabling efficient encapsulation, stable circulation, and potent endosomal escape. The use of controlled manufacturing methods like microfluidics allows for the reproducible production of LNPs with desirable physicochemical characteristics, leading to high gene silencing efficiency. While dose-dependent cytotoxicity must be considered, it can be managed through careful formulation design. As the field of nucleic acid therapeutics continues to expand, lipids like YSK12-C4 will remain critical tools for the development of the next generation of genetic medicines.

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- To cite this document: BenchChem. [A Technical Guide to YSK12-C4 for Advanced Nucleic Acid Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385140#ysk-12c4-for-nucleic-acid-delivery-systems]

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